![molecular formula C27H30O16 B12944978 7-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12944978.png)
7-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one” is a complex organic molecule. It features multiple hydroxyl groups and a chromen-4-one core, which is indicative of its potential biological activity. Compounds with such structures are often studied for their antioxidant, anti-inflammatory, and potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of the chromen-4-one core. Common reagents might include protecting groups like acetals or silyl ethers, glycosyl donors, and catalysts for the formation of the chromen-4-one structure.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like Jones reagent, PCC (Pyridinium chlorochromate), or TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like tosyl chloride (TsCl) for forming tosylates, which can then be substituted with nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction would regenerate the original hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a model compound for studying reaction mechanisms.
Biology
In biological research, it could be studied for its interactions with enzymes, receptors, or other biomolecules. Its multiple hydroxyl groups suggest potential as an antioxidant.
Medicine
In medicine, compounds with similar structures are often investigated for their therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In industry, such compounds might be used in the development of pharmaceuticals, nutraceuticals, or as additives in food and cosmetics for their antioxidant properties.
Wirkmechanismus
The mechanism of action of this compound would likely involve interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl groups could participate in hydrogen bonding, while the chromen-4-one core might interact with hydrophobic pockets in proteins. These interactions could modulate the activity of enzymes or receptors, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quercetin: A flavonoid with antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid with similar biological activities.
Myricetin: Known for its antioxidant and anticancer properties.
Uniqueness
The unique combination of hydroxyl groups and the chromen-4-one core in “7-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one” might confer distinct biological activities compared to other similar compounds. Its specific stereochemistry and functional groups could result in unique interactions with biological targets.
Eigenschaften
Molekularformel |
C27H30O16 |
|---|---|
Molekulargewicht |
610.5 g/mol |
IUPAC-Name |
7-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5,8-trihydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C27H30O16/c1-8-15(31)19(35)21(37)26(39-8)43-25-17(33)13(7-28)41-27(22(25)38)40-12-6-11(30)14-18(34)20(36)23(42-24(14)16(12)32)9-2-4-10(29)5-3-9/h2-6,8,13,15,17,19,21-22,25-33,35-38H,7H2,1H3/t8-,13+,15-,17+,19+,21-,22-,25-,26+,27-/m1/s1 |
InChI-Schlüssel |
KZNPPMZPUGTWNT-IPZYUZOHSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@H]([C@@H]2O)OC3=C(C4=C(C(=C3)O)C(=O)C(=C(O4)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3=C(C4=C(C(=C3)O)C(=O)C(=C(O4)C5=CC=C(C=C5)O)O)O)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


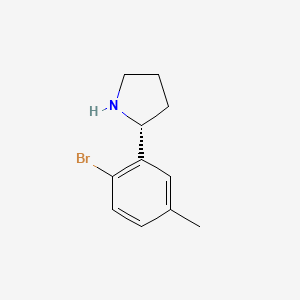
![(Z)-3'-((1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12944909.png)
![7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B12944914.png)
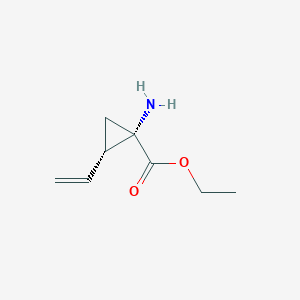
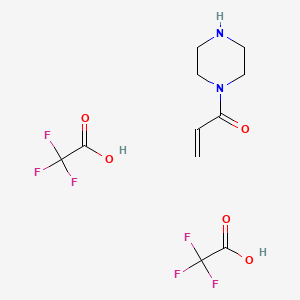
![{4-[(1H-Benzimidazol-2-yl)amino]phenyl}acetic acid](/img/structure/B12944933.png)
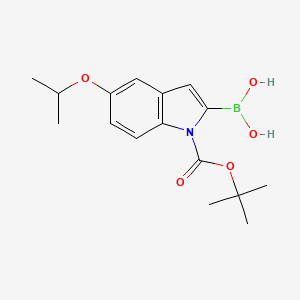
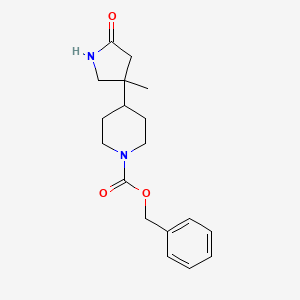

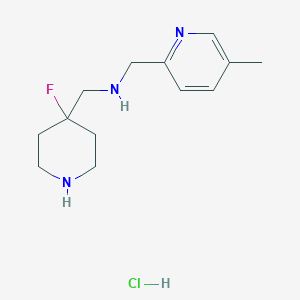
![Hydrazine, [3-(difluoromethoxy)phenyl]-](/img/structure/B12944952.png)
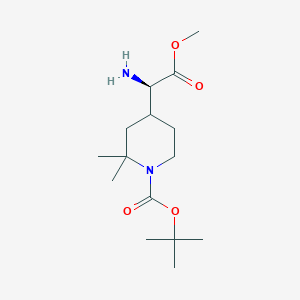

![tert-Butyl (5R,6S)-6-methyl-2-(2-oxo-2-phenylethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12944972.png)
